

Spectroscopic Data for Ethyltriphenylphosphonium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltriphenylphosphonium bromide*

Cat. No.: B140384

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyltriphenylphosphonium bromide** (ETPB), a versatile phosphonium salt widely utilized as a Wittig reagent, phase-transfer catalyst, and an intermediate in pharmaceutical synthesis.^[1] This document presents key spectroscopic data in a structured format, details relevant experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~7.7-7.9	m	-	15H, Phenyl protons
~3.4-3.8	m	-	2H, -CH ₂ -
~1.4	dt	J(H,H) ≈ 7.7, J(P,H) ≈ 20	3H, -CH ₃

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~135.0 (d, J(P,C) ≈ 3 Hz)	para-C of Phenyl
~133.5 (d, J(P,C) ≈ 10 Hz)	ortho-C of Phenyl
~130.4 (d, J(P,C) ≈ 12 Hz)	meta-C of Phenyl
~118.6 (d, J(P,C) ≈ 86 Hz)	ipso-C of Phenyl
~22.0 (d, J(P,C) ≈ 52 Hz)	-CH ₂ -
~7.5 (d, J(P,C) ≈ 6 Hz)	-CH ₃

Note: The presented carbon assignments and coupling constants are based on typical values for alkyltriphenylphosphonium salts and may vary.

³¹P NMR (Phosphorus-31 NMR) Data

Chemical Shift (ppm)	Assignment
~25.3	(C ₆ H ₅) ₃ P ⁺ -CH ₂ CH ₃

Note: This value is based on typical shifts for tetra-alkyl/aryl phosphonium salts. For comparison, the chemical shift for the closely related **Methyltriphenylphosphonium bromide** is approximately 21.5 ppm.

Infrared (IR) Spectroscopy

The following table lists the major IR absorption bands for **Ethyltriphenylphosphonium bromide** dihydrate.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3442	Strong, Broad	O-H stretch (water of hydration)
3050	Medium	Aromatic C-H stretch
2923, 2890, 2803	Medium	Aliphatic C-H stretch (-CH ₂ -, -CH ₃)
1630	Medium	H-O-H bend (water of hydration)
1587, 1486, 1439	Strong	Aromatic C=C stretch
1439, 1385, 1329	Medium	-CH ₂ - bend
1115, 1025, 995	Strong	P-C stretch
757, 741, 725, 700, 687	Strong	Aromatic C-H bend

For the anhydrous form, characteristic IR bands are observed at 1449, 1431, and 997 cm⁻¹.[3]

Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C ₂₀ H ₂₀ BrP
Molecular Weight	371.25 g/mol
Exact Mass (Cation)	291.1248 Da ([C ₂₀ H ₂₀ P] ⁺)

Expected Fragmentation Pattern:

In electrospray ionization mass spectrometry (ESI-MS), the primary ion observed would be the cation at m/z 291.1. Fragmentation of the ethyltriphenylphosphonium cation under collision-induced dissociation (CID) would likely involve the loss of neutral molecules. Common fragmentation pathways for phosphonium salts include the cleavage of the P-C bonds. For **Ethyltriphenylphosphonium bromide**, potential fragmentation could lead to the loss of ethene (C₂H₄) or ethane (C₂H₆).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of Ethyltriphenylphosphonium Bromide

A common method for the synthesis of **Ethyltriphenylphosphonium bromide** involves the reaction of triphenylphosphine with ethyl bromide.[4]

Procedure:

- In a suitable reaction vessel (e.g., a 2500L reactor), charge with toluene (1500 kg) and triphenylphosphine (430 kg).[4]
- Initiate stirring to ensure proper mixing.[4]
- Heat the mixture to reflux at approximately 105°C.[4]
- Slowly add ethyl bromide (180 kg) to the refluxing mixture.[4]
- Continue to reflux for approximately 7.5 hours. The reaction progress can be monitored by HPLC to ensure the consumption of starting materials.[4]
- Once the reaction is complete, cool the mixture to room temperature (around 24°C).[4]
- The product will precipitate out of the solution. Isolate the solid product by centrifugation.[4]
- Wash the filter cake with toluene (195 kg) in the centrifuge.[4]

- Dry the resulting white solid in a vacuum dryer to obtain **Ethyltriphenylphosphonium bromide**.^[4]

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-25 mg of **Ethyltriphenylphosphonium bromide** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[5]
- Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.^[6]
- If any particulate matter is present, filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.^[6]
- The final volume in the NMR tube should be approximately 0.6-0.7 mL.^[5]

Instrumentation:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.^[6]
- ³¹P NMR: This nucleus is highly sensitive. Proton decoupling is often employed to produce a single sharp peak for the phosphonium salt.^[7] The chemical shifts are referenced to an external standard of 85% H₃PO₄.^[8]

Infrared (IR) Spectroscopy

For solid samples like **Ethyltriphenylphosphonium bromide**, the thin solid film or KBr pellet methods are commonly used.

Thin Solid Film Method:[9]

- Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as methylene chloride or acetone.[9]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[9]
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9]

Potassium Bromide (KBr) Pellet Method:

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

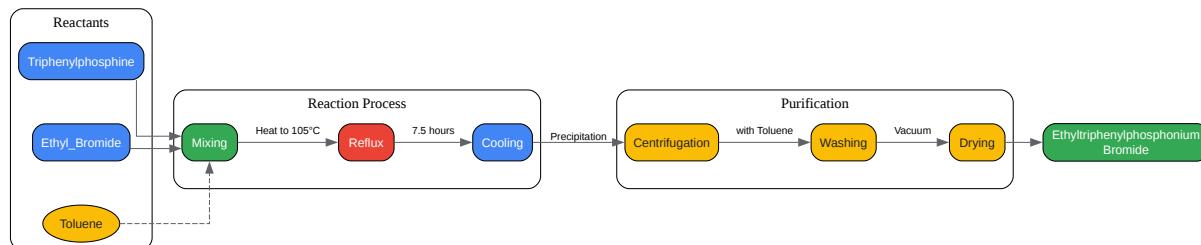
Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for the analysis of pre-charged species like phosphonium salts.

Sample Preparation:[10]

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[10]
- Dilute the stock solution to a final concentration of around 10 µg/mL with the same solvent. [10]
- If necessary, add a small percentage of formic acid (e.g., 0.1%) to the final solution to aid in ionization.[10]

- Filter the final solution to remove any particulate matter before introduction into the mass spectrometer.[10]


Instrumentation:

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Fragmentation: For tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be employed to fragment the parent ion and elucidate its structure.

Visualizations

Synthesis of Ethyltriphenylphosphonium Bromide

The following diagram illustrates the workflow for the synthesis of **Ethyltriphenylphosphonium bromide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyltriphenylphosphonium bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Data for Ethyltriphenylphosphonium Bromide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140384#spectroscopic-data-for-ethyltriphenylphosphonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com